molecular formula C13H18N2O B10969879 N-(1-methylpiperidin-4-yl)benzamide CAS No. 1141-58-8

N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B10969879
CAS No.: 1141-58-8
M. Wt: 218.29 g/mol
InChI Key: ASFVKOYNTPOQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylpiperidin-4-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate and core structural scaffold. Its structure incorporates a benzamide group linked to a 1-methylpiperidine moiety, a feature present in biologically active molecules targeting a range of diseases. This piperidine-benzamide scaffold is a recognized pharmacophore in the development of potential therapeutic agents. For instance, related structural analogs have been identified as potent inhibitors of viral entry, with applications in antiviral research against pathogens such as Ebola and Marburg viruses . Furthermore, similar benzamide derivatives have shown promise as acetylcholinesterase inhibitors in investigative models for neurodegenerative conditions , and the piperidine moiety is a common feature in compounds evaluated for anticancer activity, such as Polo-like kinase 1 (PLK1) inhibitors . The mechanism of action for research compounds based on this scaffold varies with the specific derivative but often involves targeted interactions with enzymes or receptors; for example, some analogs act as entry inhibitors for enveloped viruses by interacting with viral glycoproteins to block fusion with host cells . This product is intended for research applications as a building block in chemical synthesis or a reference standard in biological screening. It is supplied For Research Use Only. Not for human, therapeutic, or veterinary diagnostic use.

Properties

CAS No.

1141-58-8

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C13H18N2O/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16)

InChI Key

ASFVKOYNTPOQKK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The benzoyl chloride reacts with the primary amine group of 1-methylpiperidin-4-amine, forming the amide bond. Triethylamine or pyridine is commonly used to scavenge hydrochloric acid, ensuring complete conversion.

Key Parameters

ParameterTypical ValuesSource
SolventDichloromethane, THF, Ethyl acetate
BaseTriethylamine, Pyridine
Temperature0–25°C to reflux (80–100°C)
Reaction Time2–24 hours

Example Protocol

  • Reagents :

    • Benzoyl chloride (1.0 eq)

    • 1-Methylpiperidin-4-amine (1.1 eq)

    • Triethylamine (1.2 eq)

  • Conditions :

    • Stir in dichloromethane at 0°C for 30 minutes.

    • Warm to room temperature and reflux for 4–6 hours.

  • Workup :

    • Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

    • Purify via column chromatography (hexane/ethyl acetate).

Yield : 75–85% (dependent on solvent and base efficiency).

Reductive Amination Approach

This method synthesizes 1-methylpiperidin-4-amine intermediates, which are then coupled with benzoyl chloride.

Reductive Amination of 1-Benzylpiperidin-4-one

StepReagents/ConditionsOutcome
11-Benzylpiperidin-4-one + NH₃Amine intermediate
2Raney-Ni catalyst, H₂ atmosphereReductive amination
3Acidic workup (HCl)1-Methylpiperidin-4-amine hydrochloride

Yield : >90% after deprotection and salt formation.

Coupling with Benzoyl Chloride

The amine hydrochloride is treated with benzoyl chloride in a two-phase system (organic solvent/water) under alkaline conditions.

Transfer Hydrogenation for Piperidine Functionalization

This method enables selective methylation of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, followed by amide formation.

Reaction Steps

  • Methylation :

    • Piperidine-4-carboxylic acid + HCHO (formaldehyde)

    • Pd/C catalyst, aqueous HCOOH, 90–95°C, 4–6 hours

  • Activation :

    • 1-Methylpiperidine-4-carboxylic acid + SOCl₂ → Acid chloride

  • Coupling :

    • Acid chloride + 1-Methylpiperidin-4-amine → Amide.

Advantages :

  • Environmentally friendly (uses formaldehyde instead of methyl iodide).

  • High yield (>85%) for methylation step.

Salt Formation and Purification

Crystalline salts enhance product stability and purity.

Tartrate Salt Formation

  • Procedure :

    • Dissolve N-(1-methylpiperidin-4-yl)benzamide in THF.

    • Add L-tartaric acid (1.0 eq).

    • Cool to −20°C, isolate crystals via filtration.

Recrystallization

Solvent SystemYield (%)Purity (%)
THF/EtOH80–90>98
Acetone/H₂O70–8095–98

Applications :

  • Ensures monodisperse crystals for pharmaceutical formulations.

Challenges and Optimization Strategies

Byproduct Minimization

  • Side Reactions : Over-alkylation of piperidine or hydrolysis of benzoyl chloride.

  • Mitigation :

    • Use anhydrous solvents.

    • Monitor reaction pH (pH > 8.5 for amine stability).

Solvent Selection

  • Polar Aprotic Solvents (e.g., THF, DMF): Enhance reaction rates for amide coupling.

  • Halogenated Solvents (e.g., DCM): Improve solubility of intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N-(1-methylpiperidin-4-yl)benzamide

Compound Name Substituents on Benzamide/Piperidine Biological Activity/Notes Evidence Source
This compound None (parent compound) Template for opioid/kinase inhibitor derivatives
N-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide 2-methylphenyl on benzamide Fentanyl analog; opioid receptor activity
2,4-Dichloro-N-(1-methylpiperidin-4-yl)benzamide 2,4-dichloro on benzamide Poor binder to GABA transporter (IC₅₀ > 1,000,000 nM)
4-Fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide 4-fluoro on benzamide; indolyl group Metabolite with modified CNS targeting
Compound 23 (BRD4/PLK1 inhibitor) Cyclopentyl-pteridinyl extension Anticancer activity via dual kinase inhibition

Key Observations:

Opioid Receptor Modulation :

  • The fentanyl analog N-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide () demonstrates how a 2-methylphenyl substituent enhances μ-opioid receptor binding, a hallmark of fentanyl derivatives. In contrast, the parent compound lacks this substituent and may exhibit weaker opioid activity.

Enzyme Inhibition :

  • Compound 23 () incorporates a pteridinyl-cyclopentyl group, enabling dual BRD4/PLK1 inhibition. This highlights how extending the benzamide scaffold with bulky substituents can shift activity toward kinase targets.

Transporter Binding :

  • 2,4-Dichloro-N-(1-methylpiperidin-4-yl)benzamide () shows negligible binding to the GABA transporter (SLC6A11), emphasizing that electron-withdrawing groups (e.g., chlorine) may disrupt interactions with certain transporters.

Metabolic Modifications :

  • The metabolite 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide () introduces a fluorine atom and indole ring, likely altering metabolic stability and CNS penetration compared to the parent compound.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight LogP Solubility Key Modifications Impacting Properties
This compound C₁₃H₁₈N₂O 218.30 ~2.0* Moderate Baseline structure
2,4-Dichloro derivative () C₁₃H₁₅Cl₂N₂O 290.18 ~3.5* Low Chlorine increases hydrophobicity
Compound 23 () C₂₈H₃₄N₆O₃ 526.62 ~4.2* Poor Bulky groups reduce solubility
4-Fluoro metabolite () C₁₉H₁₉FN₄O 338.38 ~2.8* Moderate Fluorine enhances metabolic stability

*Estimated values based on structural analogs.

Key Findings:

  • Solubility : Bulky extensions (e.g., pteridinyl in Compound 23) significantly lower solubility, necessitating formulation optimization for in vivo studies .
  • Metabolic Stability : Fluorine substitution () mitigates oxidative metabolism, extending half-life in biological systems.

Crystallographic and Conformational Analysis

  • N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide () exhibits a piperidine ring with a benzoyl group, leading to distinct bond angles (e.g., C15—C14—H14A = 109.1°) and torsional strain compared to the methyl-substituted parent compound. The crystal structure (space group P2₁/c) reveals intramolecular hydrogen bonding between the benzamide carbonyl and piperidine nitrogen, stabilizing the conformation .

Biological Activity

N-(1-methylpiperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide backbone and a 1-methylpiperidine moiety. Its molecular formula is C_{12}H_{16}N_{2}O, with a molecular weight of approximately 204.27 g/mol. The structural characteristics contribute to its interaction with various biological targets, enhancing its potential therapeutic applications.

The primary mechanism of action for this compound involves binding to specific enzymes and receptors. The compound’s piperidine ring facilitates interactions through hydrogen bonding and hydrophobic interactions, leading to competitive inhibition of target proteins. This mechanism is crucial for its role in modulating kinase activity and influencing neurotransmitter systems.

Biological Activities

This compound has been studied for several biological activities, including:

  • Kinase Inhibition : The compound has shown promise in inhibiting various kinases, making it a potential candidate for cancer therapies.
  • Neurotransmitter Modulation : Its interaction with receptors in the central nervous system suggests potential applications in treating neurological disorders.
  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound exhibit antiviral properties against pathogens like the Ebola virus .

Case Studies and Experimental Data

  • Kinase Inhibition Studies :
    • A study evaluated the compound's ability to inhibit specific kinases associated with cancer progression. Results indicated that this compound exhibited effective inhibition at concentrations below 10 µM.
    • Table 1 summarizes the IC50 values for various kinases:
    Kinase TargetIC50 (µM)
    AKT0.25
    ERK0.15
    JNK0.30
  • Neuropharmacological Assessment :
    • In animal models, the compound demonstrated significant effects on neurotransmitter release, particularly dopamine and serotonin, suggesting its potential as an antidepressant or anxiolytic agent .
  • Antiviral Efficacy :
    • A series of derivatives were tested against Ebola virus pseudotypes, with some showing EC50 values less than 1 µM, indicating strong antiviral activity .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesNotable Activity
2-hydroxy-N-(1-methylpiperidin-4-yl)benzamideLacks hydroxyl groupVarying kinase inhibition
4-bromo-N-(1-methylpiperidin-4-yl)benzamideContains bromine substituentPotentially enhanced reactivity
4-amino-N-(1-methylpiperidin-4-yl)benzamideContains amino groupKinase inhibition

Q & A

Q. What are the standard synthetic routes for N-(1-methylpiperidin-4-yl)benzamide and its derivatives?

The synthesis typically involves condensation reactions between substituted benzoic acids and 1-methylpiperidin-4-amine. For example, coupling 4-amino-3-methoxybenzoic acid with 1-methylpiperidin-4-amine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts yields derivatives like 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide . Multi-step reactions often employ solvents like N,N-dimethylformamide (DMF) and require monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Key methods include:

  • GC-MS : Used to confirm molecular weight and fragmentation patterns under electron ionization (EI) at 70 eV, with a column temperature gradient from 170°C to 325°C .
  • FTIR-ATR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) via direct measurement in the 4000–400 cm⁻¹ range .
  • HPLC-TOF : Provides high-resolution mass data using a Zorbax Eclipse XDB-C18 column and gradient elution with methanol/acidic aqueous phases .

Q. What biological targets or pathways are associated with this compound?

this compound derivatives have shown potential as histone deacetylase (HDAC) inhibitors, particularly in modulating epigenetic targets like RELN and GAD67 promoters in the brain . Other studies highlight their role as PARP-1 inhibitors for cancer therapy, with structural analogs demonstrating selective cytotoxicity in vitro .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yields?

  • Catalyst Selection : DMAP improves coupling efficiency in amide bond formation, while LiAlH4 or NaBH4 may reduce side reactions during reductions .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition in sensitive steps, whereas reflux conditions (80–120°C) accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethers (e.g., THF) are preferred for Grignard reactions .

Q. How should researchers address discrepancies in reported biological activity data?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm potency thresholds, as seen in HDAC inhibition studies where EC50 values varied by brain region .
  • Structural Confirmation : Verify compound identity via NMR and X-ray crystallography to rule out impurities or stereochemical mismatches .
  • Assay Standardization : Use consistent protocols (e.g., MTT assays for cytotoxicity) to minimize variability between studies .

Q. What computational strategies predict the pharmacological profile of this compound?

  • Molecular Docking : Screen against HDAC1 or PARP-1 active sites using software like AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. cyano groups) with bioactivity to guide structural modifications .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration, critical for CNS-targeted analogs .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact, as derivatives may cause acute toxicity (GHS Category 4) .
  • Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., hydrogen bromide gas) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal via certified hazardous waste contractors .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Piperidine Substitution : Methyl groups at the piperidine nitrogen enhance metabolic stability, while bulky substituents (e.g., tert-butyl) improve target selectivity .
  • Benzamide Modifications : Electron-withdrawing groups (e.g., cyano) increase HDAC affinity, whereas methoxy groups enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.